![molecular formula C21H27NO B5494987 N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5494987.png)
N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide, also known as CTX-0294885, is a novel small molecule inhibitor that has shown potential in various scientific research applications. This compound is synthesized using a unique method and has a mechanism of action that is different from other known inhibitors. In 1.0]trideca-4,8-diene-13-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide has shown potential in various scientific research applications. It has been studied as a potential inhibitor of the oncogenic transcription factor c-Myc, which is overexpressed in many cancers. It has also been studied as a potential inhibitor of the protein-protein interaction between the transcription factor STAT3 and its coactivator CBP, which is involved in the development of various cancers and inflammatory diseases.
Mecanismo De Acción
N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide has a unique mechanism of action that involves binding to the bromodomain of the transcription factor c-Myc or the coactivator CBP. This binding inhibits the interaction between c-Myc and its target genes or between STAT3 and CBP, leading to the downregulation of oncogenic pathways and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has anti-inflammatory effects and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide in lab experiments is its specificity for c-Myc or STAT3/CBP interaction, which reduces the risk of off-target effects. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide. One direction is the development of more potent and selective inhibitors based on the structure of this compound. Another direction is the investigation of the potential of this compound as a therapeutic agent for various cancers and inflammatory diseases. Finally, the study of the mechanism of action of this compound and its interaction with other proteins can provide insights into the regulation of oncogenic pathways and the development of new treatments for cancer and other diseases.
Conclusion
In conclusion, N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide is a novel small molecule inhibitor that has shown potential in various scientific research applications. Its unique mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a promising target for further study. The future directions of research on this compound can lead to the development of new treatments for cancer and inflammatory diseases.
Métodos De Síntesis
N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide is synthesized using a multi-step process that involves the coupling of two key intermediates. The first intermediate is prepared by reacting 4-methylphenylboronic acid with 3-bromo-4,8-diene-13-carboxylic acid. The second intermediate is prepared by reacting bicyclo[10.1.0]trideca-4,8-diene with lithium diisopropylamide. The final product is obtained by coupling the two intermediates using a palladium-catalyzed cross-coupling reaction.
Propiedades
IUPAC Name |
(4Z,8E)-N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-16-12-14-17(15-13-16)22-21(23)20-18-10-8-6-4-2-3-5-7-9-11-19(18)20/h4-7,12-15,18-20H,2-3,8-11H2,1H3,(H,22,23)/b6-4-,7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQCFTZKGNRILD-XGXWUAJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2C3C2CCC=CCCC=CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C2C3C2CC/C=C\CC/C=C/CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z,8E)-N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

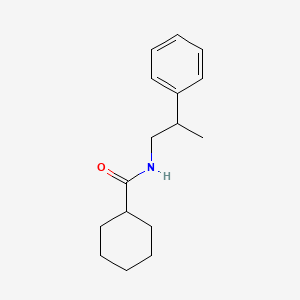
![4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine](/img/structure/B5494917.png)
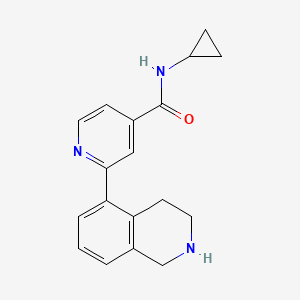
![N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5494921.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3-methyl-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5494922.png)

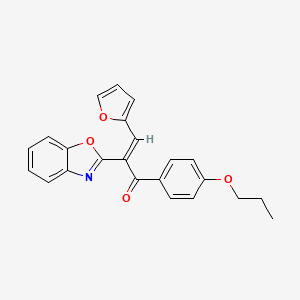
![N~4~-{4-[(diethylamino)sulfonyl]phenyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5494935.png)
![methyl 3-[(2,4-diethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5494942.png)
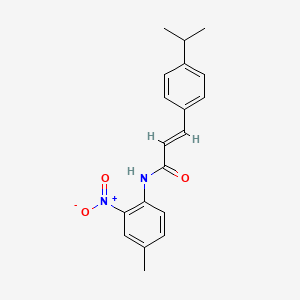
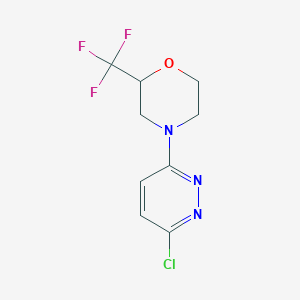

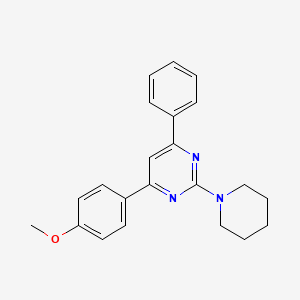
![3-({3-[(dimethylamino)methyl]-3-hydroxy-1-piperidinyl}carbonyl)-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5494996.png)